

Heptenophos: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

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Compound of Interest

Compound Name: *Heptenophos*

Cat. No.: *B1673123*

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Introduction

Heptenophos is a systemic organophosphate insecticide and acaricide.^[1] First introduced in 1975, it exhibits contact, stomach, and respiratory action against a range of sucking insects, including aphids, as well as certain Diptera species.^[1] Its efficacy stems from its ability to inhibit the enzyme acetylcholinesterase, a critical component of the nervous system in both insects and mammals. This document provides a comprehensive overview of the chemical structure, physicochemical properties, toxicological profile, and analytical methodologies for **Heptenophos**.

Chemical Structure and Identity

Heptenophos is chemically designated as (7-chloro-6-bicyclo[3.2.0]hepta-2,6-dienyl) dimethyl phosphate.^[2] It is a trialkyl phosphate and an organochlorine compound.^[2]

Identifier	Value
IUPAC Name	(7-chloro-6-bicyclo[3.2.0]hepta-2,6-dienyl) dimethyl phosphate[2]
CAS Number	23560-59-0[2]
Molecular Formula	C ₉ H ₁₂ ClO ₄ P[2][3][4]
Molecular Weight	250.61 g/mol [2]
Canonical SMILES	COP(=O)(OC)OC1=C(Cl)C2C=CCC12[5]
InChI Key	GBAWQJNHVWMTLU-UHFFFAOYSA-N[2]

Physicochemical Properties

Heptenophos is a pale amber to light brown liquid with an odor typical of a phosphate ester.[6] It is readily miscible with most organic solvents.

Property	Value
Physical State	Liquid[7]
Appearance	Pale amber to light brown liquid[2][6]
Boiling Point	64 °C at 0.075 mmHg[2]
Melting Point	< 25 °C[2]
Density	1.28 g/cm ³ at 20 °C[7]
Vapor Pressure	0.00075 mmHg[2]
Solubility in Water	2.2 g/L at 20 °C[5]
Solubility in Organic Solvents	Readily miscible with acetone, methanol, and xylene (>1 kg/L at 25 °C); soluble in hexane (0.13 kg/L at 25 °C).[2] Soluble in DMF and DMSO.[8]
Log K _{ow}	2.32[5]

Toxicological Profile

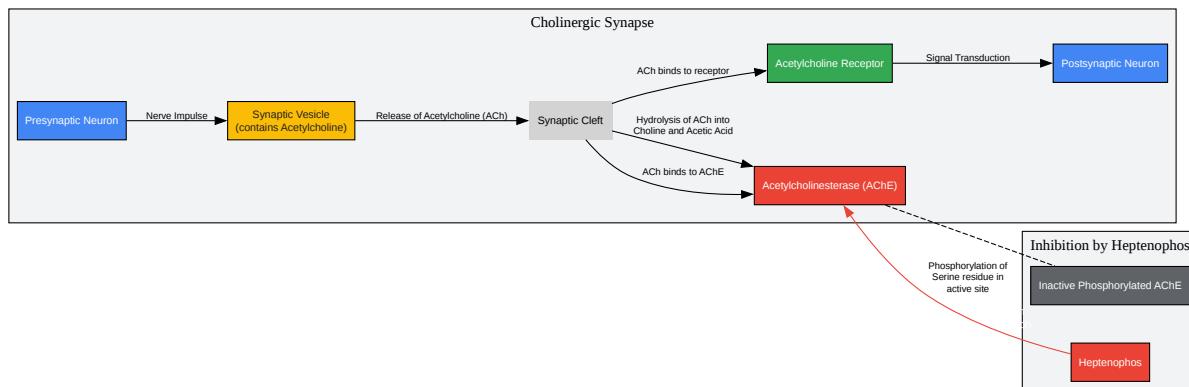
Heptenophos is classified as a highly hazardous substance by the World Health Organization.
[7] Its toxicity is primarily attributed to the irreversible inhibition of acetylcholinesterase.

Organism	Route	Value
Rat (female)	Oral LD50	96 mg/kg[7]
Rat (male)	Oral LD50	121 mg/kg[7]
Rat	Dermal LD50	> 2000 mg/kg[1]
Rat	Inhalation LC50 (4h)	0.95 mg/L[1]
Birds	Acute LD50	17 mg/kg[1]
Fish	96h LC50	0.056 mg/L[1]
Daphnia magna	48h EC50	0.0022 mg/L[1]
Algae	72h EC50	35 mg/L[1]
Earthworms	14d LC50	98 mg/kg[1]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for **Heptenophos**, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.

The inhibition of AChE by **Heptenophos** leads to an accumulation of ACh in the synaptic cleft. This results in the continuous stimulation of muscarinic and nicotinic receptors, leading to a state of cholinergic crisis characterized by symptoms such as excessive salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle tremors, paralysis, and potentially respiratory failure.



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Caption: Mechanism of Acetylcholinesterase Inhibition by **Heptenophos**.

Experimental Protocols

Analysis of Heptenophos Residues in Vegetable Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the determination of **Heptenophos** residues in vegetable matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by GC-MS analysis.

1. Sample Preparation (QuEChERS Extraction)

- Homogenization: Weigh 10-15 g of a representative portion of the vegetable sample into a blender and homogenize.
- Extraction:
 - Transfer the homogenized sample to a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate for the AOAC official method).
 - Cap the tube and shake vigorously for 1 minute.
 - Centrifuge at $\geq 3000 \times g$ for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and MgSO₄. The choice of sorbent may vary depending on the matrix.
 - Vortex for 30 seconds.
 - Centrifuge at $\geq 3000 \times g$ for 5 minutes.
- Final Extract: The resulting supernatant is the final extract for GC-MS analysis.

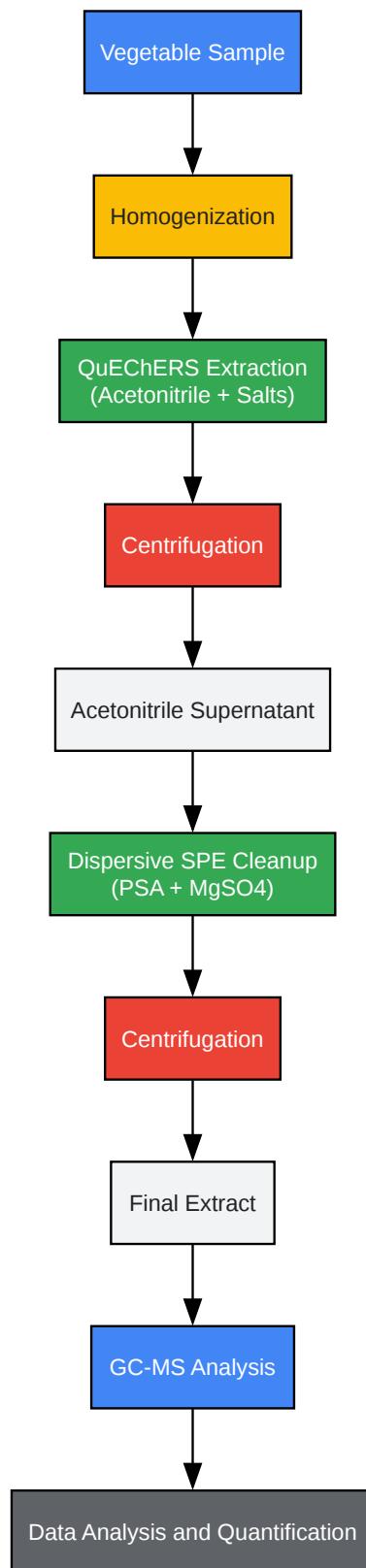
2. GC-MS Analysis

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
- Column: A non-polar capillary column, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 μ m film thickness).
- Injector: Splitless mode at 250 °C.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 2 minutes.
 - Ramp to 150 °C at 25 °C/min.
 - Ramp to 200 °C at 3 °C/min.
 - Ramp to 280 °C at 8 °C/min, hold for 10 minutes.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for **Heptenophos** for quantification and confirmation.

3. Quantification

- Prepare matrix-matched calibration standards by spiking blank vegetable extract with known concentrations of a certified **Heptenophos** reference standard.
- Construct a calibration curve by plotting the peak area against the concentration.
- Quantify **Heptenophos** in the samples by comparing their peak areas to the calibration curve.



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Caption: Workflow for **Heptenophos** Residue Analysis.

Conclusion

Heptenophos is an effective but highly toxic organophosphate insecticide. Its mode of action through the inhibition of acetylcholinesterase is well-understood and is the basis for its insecticidal activity and its toxicity to non-target organisms. The analytical methods for its detection, particularly the QuEChERS extraction followed by GC-MS analysis, are robust and sensitive, allowing for the effective monitoring of its residues in various matrices. Due to its toxicity, the use and handling of **Heptenophos** require strict adherence to safety protocols and regulatory guidelines.

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